molecular formula C29H31N3O4S B2870239 1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)ethanone CAS No. 878063-12-8

1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)ethanone

Cat. No. B2870239
CAS RN: 878063-12-8
M. Wt: 517.64
InChI Key: QRQURDKSQLCXGL-UHFFFAOYSA-N
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Description

1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C29H31N3O4S and its molecular weight is 517.64. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The affected pathways involve the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . These neurotransmitters are known to target alpha1-adrenergic receptors, which are involved in various neurodegenerative and psychiatric conditions .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. By acting as a ligand for these receptors, the compound can influence the contraction of smooth muscles in various parts of the body, potentially providing therapeutic benefits for a range of disorders .

properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3O4S/c1-22-11-13-23(14-12-22)21-37(34,35)28-19-32(25-8-4-3-7-24(25)28)20-29(33)31-17-15-30(16-18-31)26-9-5-6-10-27(26)36-2/h3-14,19H,15-18,20-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQURDKSQLCXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCN(CC4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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